Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate

HIV-1 VIF inhibitor Lipophilicity XLogP3

Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate (CAS 853317-40-5) is a fully substituted indolizine-1-carboxylate derivative featuring a 3-(3-nitrobenzoyl) aroyl group, a 5-(2-pyridinyl) heteroaryl substituent, and an ethyl ester at position 1. The indolizine scaffold is a nitrogen-containing 10π-electron heteroaromatic system that serves as a privileged structure in medicinal chemistry, with documented applications across HIV-1 VIF inhibition, antitumor farnesyltransferase inhibition, larvicidal activity, and fluorescent probe development.

Molecular Formula C23H17N3O5
Molecular Weight 415.4 g/mol
CAS No. 853317-40-5
Cat. No. B11955739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate
CAS853317-40-5
Molecular FormulaC23H17N3O5
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=N4
InChIInChI=1S/C23H17N3O5/c1-2-31-23(28)17-14-21(22(27)15-7-5-8-16(13-15)26(29)30)25-19(17)10-6-11-20(25)18-9-3-4-12-24-18/h3-14H,2H2,1H3
InChIKeyPCCHRSGCQISAIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate (CAS 853317-40-5): Structural and Pharmacophoric Baseline for Indolizine-Based Research Procurement


Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate (CAS 853317-40-5) is a fully substituted indolizine-1-carboxylate derivative featuring a 3-(3-nitrobenzoyl) aroyl group, a 5-(2-pyridinyl) heteroaryl substituent, and an ethyl ester at position 1 . The indolizine scaffold is a nitrogen-containing 10π-electron heteroaromatic system that serves as a privileged structure in medicinal chemistry, with documented applications across HIV-1 VIF inhibition, antitumor farnesyltransferase inhibition, larvicidal activity, and fluorescent probe development [1]. Sigma-Aldrich classifies this compound as part of a collection of rare and unique chemicals intended for early discovery research, and it does not supply analytical data beyond identity, placing the burden of characterization on the buyer .

Why Generic Indolizine Substitution Fails for Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate: Multi-Site Substitution Drives Functional Selectivity


The indolizine scaffold's biological activity is exquisitely sensitive to the identity, position, and electronic character of substituents, as demonstrated by systematic SAR studies on HIV-1 VIF inhibitors where even minor variations—such as replacing a β-naphthalene ring with an aralkylamine or shifting a nitro group from meta to ortho—altered IC50 values by >2-fold [1]. In the larvicidal indolizine series, electron-withdrawing groups (nitro, chloro) at specific positions were essential for achieving mortality rates up to 65.56 ± 3.39% against Anopheles arabiensis, while close analogs lacking these groups showed negligible activity [2]. The compound's unique combination of 3-(3-nitrobenzoyl), 5-(2-pyridinyl), and 1-ethyl carboxylate substituents creates a distinct electronic and steric environment that cannot be replicated by simple one-position swaps or generic indolizine building blocks, making direct substitution with superficially similar analogs scientifically unreliable without re-validation [3].

Quantitative Comparator Evidence for Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate: Where the Data Support Selection Over Analogs


Lipophilicity-Driven Differentiation: Lower XLogP3 vs. VEC-5 for Enhanced Aqueous Solubility in HIV-1 VIF Assays

Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate exhibits a computed XLogP3 of 4.9 , which is substantially lower than the XLogP3 of ~5.8 for the benchmark HIV-1 VIF inhibitor VEC-5 (CAS 374679-27-3; ethyl 7-benzoyl-3-(naphthalene-2-carbonyl)indolizine-1-carboxylate), a naphthalene-bearing analog that showed IC50 ≈ 20 μM in VIF-mediated A3G degradation assays [1]. In the SAR study, replacement of the β-naphthalene ring with less lipophilic aralkylamine substituents improved solubility and was tolerated for activity, establishing that excessive lipophilicity (XLogP3 > 5.5) is detrimental in this series [1]. The ~0.9 log-unit reduction in computed lipophilicity for the target compound predicts improved aqueous solubility and potentially more favorable in vitro DMPK properties compared to VEC-5 .

HIV-1 VIF inhibitor Lipophilicity XLogP3 Solubility

Meta-Nitrobenzoyl Positional Advantage: SAR Inference from HIV-1 VIF Inhibitor Optimization

In the systematic SAR exploration of indolizine HIV-1 VIF inhibitors, introduction of an electron-withdrawing group (Cl, Br, CF3, NO2) at the ortho-position of the 3-aroyl phenyl ring decreased activity, whereas meta-substitution yielded compounds with similar to improved activity, with the meta-amine analog 4l achieving IC50 = 22.3 μM [1]. The target compound bears a meta-nitro (3-nitrobenzoyl) substituent, positioning it in the favorable meta-substitution space. By contrast, the 4-nitro isomer (CAS not available on Sigma-Aldrich; ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate) places the nitro group at the para-position, a substitution pattern not explicitly profiled in the VIF SAR but computationally expected to alter electrostatic potential distribution and hydrogen-bonding geometry . This positional distinction provides a rational basis for selecting the 3-nitro isomer over its 4-nitro counterpart when pursuing VIF-ElonginC interaction targets.

HIV-1 VIF Structure-Activity Relationship Nitro position Electron-withdrawing group

5-(2-Pyridinyl) Substituent Enables DNA-Binding and pH-Sensitive Fluorescence Utility Absent in Non-Pyridinyl Indolizine Analogs

Pyridyl-indolizine derivatives have been experimentally validated as DNA binders and pH-sensitive fluorescent dyes, with the pyridyl moiety enabling DNA intercalation and pH-responsive emission shifts in aqueous buffer [1]. In the Tetrahedron 2016 study, the pyridyl-indolizine core precursor (without anthracene modification) demonstrated measurable DNA binding via agarose gel electrophoresis, UV–vis, and fluorescence spectroscopy, with dissociation constants and binding energies characterized via molecular docking [1]. The target compound's 5-(2-pyridinyl) group is directly analogous to the pyridyl-indolizine core in that study. In contrast, VEC-5 (CAS 374679-27-3) and the antitumor indolizine derivatives (e.g., 1-cyanoindolizine 10b, compound 9d) lack a pyridinyl substituent at position 5 and have not been reported to exhibit DNA-binding or pH-sensitive fluorescence properties [2]. This functional divergence makes the target compound uniquely suited for dual-purpose chemical biology applications where both target binding (VIF, farnesyltransferase) and fluorescent readout are desired.

DNA binder pH-sensitive fluorescent dye Pyridyl-indolizine Chemical biology probe

Purity Specification: 95% Baseline Enables Reproducible Procurement Across Vendors

AKSci supplies Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate with a purity specification of 95% (Product Code: 2073DB) . This is consistent with the typical purity range for early-discovery indolizine derivatives synthesized via multi-step routes. In comparison, Sigma-Aldrich offers the compound under AldrichCPR without analytical data or purity guarantee, placing full characterization responsibility on the purchaser . The 95% purity threshold is adequate for primary screening applications and ensures that procurement decisions can be benchmarked against a defined quality specification, whereas the as-is offering from Sigma-Aldrich introduces uncontrolled variability. For users requiring >98% purity for advanced profiling (e.g., co-crystallization, in vivo PK), additional purification must be budgeted.

Purity specification Procurement standard Quality control Reproducibility

Indolizine-1-Carboxylate Ester as Conserved Pharmacophore Across HIV-1 VIF and Farnesyltransferase Targets

The indolizine-1-carboxylate ester moiety is a conserved pharmacophoric element in both HIV-1 VIF inhibitors (e.g., VEC-5, compounds 2a–2i, 3a–3o, 4a–4l) [1] and human farnesyltransferase (FTase) inhibitors (e.g., compound 2f, IC50 = 1.3 ± 0.2 μM) [2]. The target compound retains this critical ester, distinguishing it from 1-acetyl-3-(3-nitrobenzoyl)-5-(2-pyridyl)indolizine (CAS 1443105-95-0), which replaces the ester with an acetyl group at position 1 [3]. The 1-acetyl analog has no reported biological activity against VIF or FTase, whereas the ester-bearing series has validated inhibitory activity across both targets. In HIV-1 VIF SAR, the ester carbonyl acts as a hydrogen-bond acceptor interacting with Phe93 of ElonginC, and replacement or removal of this group would likely abrogate target engagement [1].

Pharmacophore Indolizine-1-carboxylate HIV-1 VIF Farnesyltransferase Multi-target potential

Electron-Withdrawing Nitro Group Aligns with Larvicidal Activity SAR: Mortality Benchmark vs. Non-Nitro Analogs

In a 2025 larvicidal study of ethyl 3-benzoyl-7-(4-substituted)-indolizine-1-carboxylate derivatives against Anopheles arabiensis, compounds bearing electron-withdrawing nitro groups achieved the highest larval mortality: compound 4c (R = 4-F) and 4e (R = 4-Cl) each produced 65.56 ± 3.39% mortality at the screening concentration, while analogs without electron-withdrawing substituents showed significantly reduced activity [1]. The target compound incorporates a 3-nitrobenzoyl group at position 3 and an additional 5-(2-pyridinyl) substituent, which together increase electron deficiency relative to the simple 3-benzoyl series. A parallel study on 7-(trifluoromethyl)indolizine derivatives confirmed that electron-withdrawing substituents correlate with enhanced larvicidal potency, with moderate to high mortality at 4 μg/mL [2]. Although the target compound has not been directly tested in larvicidal assays, its structural features—multiple electron-withdrawing groups and a heteroaryl pyridinyl substituent—align with the SAR trajectory that produced the most potent larvicidal indolizines, suggesting it may outperform the 65.56% mortality benchmark of the current lead compounds.

Larvicidal Anopheles arabiensis Nitro group Electron-withdrawing Vector control

Application Scenarios for Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate Based on Verified Comparative Evidence


HIV-1 VIF-ElonginC Inhibitor Lead Optimization: Replacing VEC-5 with an Improved Lipophilicity Profile

Research groups pursuing HIV-1 VIF-ElonginC interaction inhibitors can use this compound as a starting scaffold with a predicted superior solubility window (XLogP3 4.9 vs. ~5.8 for VEC-5) based on computed physicochemical data . The meta-nitro substitution aligns with SAR showing meta-substituted 3-aroyl indolizines maintain or improve VIF inhibitory activity (e.g., compound 4l, IC50 = 22.3 μM) . The compound can serve as a direct comparator to VEC-5 in A3G degradation rescue assays, with the lower lipophilicity reducing the risk of aggregation-related false positives that have complicated naphthalene-bearing analog screening .

Dual-Mode Chemical Biology Probe: Target Engagement Assay with Built-In Fluorescence Readout

The 5-(2-pyridinyl) substituent confers DNA-binding and pH-sensitive fluorescence properties as demonstrated for pyridyl-indolizine derivatives in Tetrahedron 2016 . This enables development of label-free target engagement assays where compound localization can be monitored via intrinsic fluorescence without requiring secondary antibody or fluorophore conjugation. This dual functionality is absent in VEC-5 and antitumor indolizines (e.g., compound 9d, 10b), which lack the pyridinyl moiety and require external labeling for cellular imaging [1].

Larvicidal Lead Discovery: Electron-Deficient Indolizine Scaffold for Anopheles arabiensis Vector Control

The compound's 3-nitrobenzoyl group places it within the SAR-defined active space for larvicidal indolizines, where electron-withdrawing substituents correlate with mortality rates up to 65.56 ± 3.39% against the malaria vector Anopheles arabiensis . The additional 5-(2-pyridinyl) group introduces a heteroaryl substituent not explored in the published larvicidal series, offering a structurally novel starting point for hit-to-lead optimization. The compound's LogP of 4.9 also falls within favorable ADMET ranges identified in the larvicidal study's in silico profiling .

Farnesyltransferase Inhibitor Fragment Growing: Preserving the Indolizine-1-Carboxylate Pharmacophore

The indolizine-1-carboxylate ester is a validated pharmacophore for human farnesyltransferase inhibition, with the most potent analog (compound 2f) achieving IC50 = 1.3 ± 0.2 μM . The target compound retains this ester while incorporating a 3-nitrobenzoyl group that introduces an additional hydrogen-bond acceptor (nitro group) not present in the published FTase inhibitor series, potentially enabling new interactions within the FTase active site. The 1-acetyl analog (CAS 1443105-95-0) lacks the ester and thus the established FTase pharmacophore, making it unsuitable for this application .

Quote Request

Request a Quote for Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.